molecular formula C30H50 B157540 Lup-20(29)-ene CAS No. 1721-81-9

Lup-20(29)-ene

Cat. No.: B157540
CAS No.: 1721-81-9
M. Wt: 410.7 g/mol
InChI Key: CMMUMPUVMQKMLU-VIUFNMEASA-N
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Description

Lup-20(29)-ene, also known as lupeol, is a naturally occurring pentacyclic triterpenoid. It is found in various plants, including fruits, vegetables, and medicinal herbs. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lup-20(29)-ene can be synthesized through various methods. One common approach involves the extraction of lupeol from natural sources such as birch bark. The extraction process typically includes vacuum sublimation, supercritical extraction with carbon dioxide, or extraction with organic solvents .

Industrial Production Methods

In industrial settings, lupeol is often extracted using supercritical fluid extraction, which utilizes carbon dioxide as a solvent. This method is preferred due to its efficiency and environmental friendliness. The extracted lupeol is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Lup-20(29)-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include lup-20(29)-en-3-one, lup-20(29)-en-3-ol, and various acetylated derivatives .

Scientific Research Applications

Mechanism of Action

Lup-20(29)-ene exerts its effects through various molecular targets and pathways:

Properties

IUPAC Name

(1R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23-,24+,25+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMUMPUVMQKMLU-VIUFNMEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317351
Record name Lup-20(29)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-81-9
Record name Lup-20(29)-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lup-20(29)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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